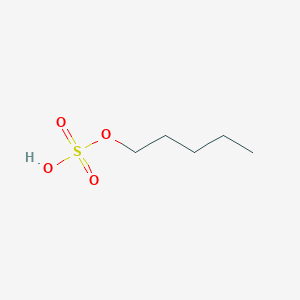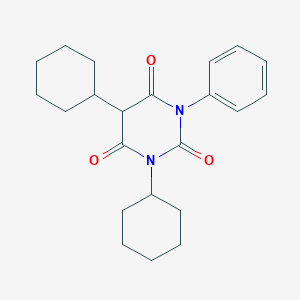
1,5-Dicyclohexyl-3-phenylbarbituric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dicyclohexyl-3-phenylbarbituric acid, commonly known as DCPB, is a barbiturate derivative that has gained significant interest in the scientific community due to its potential applications in the field of medicinal chemistry. DCPB is a white crystalline powder that is soluble in organic solvents such as chloroform and ethanol.
Mechanism Of Action
The exact mechanism of action of DCPB is not fully understood. However, it is believed to act on the central nervous system by enhancing the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) through binding to the GABA-A receptor. This results in the inhibition of neuronal activity, leading to the observed sedative and hypnotic effects.
Biochemical And Physiological Effects
DCPB has been shown to exhibit anticonvulsant, sedative, and hypnotic effects in animal models. It has also been shown to induce anesthesia in animals. However, the exact biochemical and physiological effects of DCPB are not fully understood.
Advantages And Limitations For Lab Experiments
DCPB has several advantages as a research tool. It is relatively easy to synthesize and purify, and its effects on the central nervous system are well characterized. However, DCPB also has several limitations. It has a narrow therapeutic index, meaning that the difference between the therapeutic and toxic doses is small. Additionally, DCPB has been shown to exhibit significant toxicity in animal models, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research on DCPB. One area of interest is the development of more potent and selective GABA-A receptor agonists based on the structure of DCPB. Another area of interest is the investigation of the potential therapeutic applications of DCPB in the treatment of neurological disorders such as epilepsy and anxiety. Additionally, further studies are needed to fully understand the biochemical and physiological effects of DCPB and its potential toxicity in humans.
Synthesis Methods
The synthesis of DCPB involves the reaction of 1,5-dicyclohexyl-1,3,5-pentanetrione with urea and ammonium acetate in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out in refluxing ethanol for several hours, followed by purification through recrystallization in a suitable solvent.
Scientific Research Applications
DCPB has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anticonvulsant, sedative, and hypnotic properties in animal models. DCPB has also been investigated for its potential use as an anesthetic agent due to its ability to induce anesthesia in animals.
properties
CAS RN |
1053-49-2 |
|---|---|
Product Name |
1,5-Dicyclohexyl-3-phenylbarbituric acid |
Molecular Formula |
C22H28N2O3 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
1,5-dicyclohexyl-3-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C22H28N2O3/c25-20-19(16-10-4-1-5-11-16)21(26)24(18-14-8-3-9-15-18)22(27)23(20)17-12-6-2-7-13-17/h2,6-7,12-13,16,18-19H,1,3-5,8-11,14-15H2 |
InChI Key |
MSVVAFKSLYXQNS-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2C(=O)N(C(=O)N(C2=O)C3=CC=CC=C3)C4CCCCC4 |
Canonical SMILES |
C1CCC(CC1)C2C(=O)N(C(=O)N(C2=O)C3=CC=CC=C3)C4CCCCC4 |
synonyms |
1,5-Dicyclohexyl-3-phenylbarbituric acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



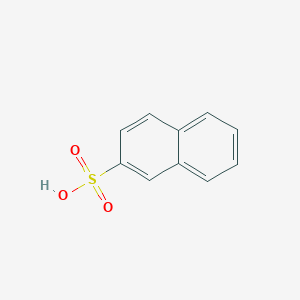

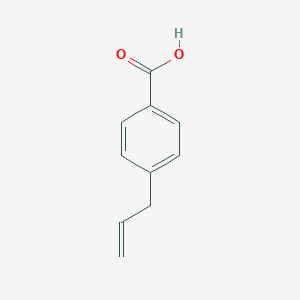




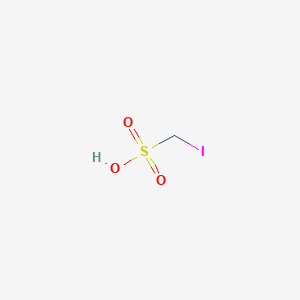
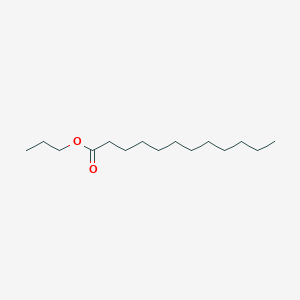
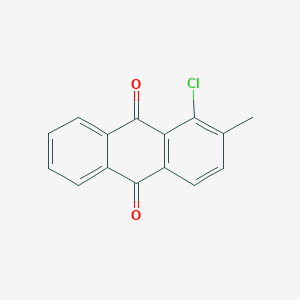
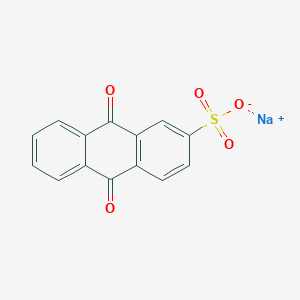
![[(3S,8S,9S,10S,13R,14S,17R)-10-(Methoxymethyl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B89713.png)
![Spiro[1,3-benzodioxole-2,1'-cyclohexane]](/img/structure/B89714.png)
